3-Oxo-4-aza-androst-1,5-diene-17-carboxylic Acid

Pharmaceutical Impurity Profiling Analytical Method Validation 5α‑Reductase Inhibitor Quality Control

QC laboratories requiring a fully characterized finasteride/dutasteride impurity standard frequently encounter supply gaps and inadequate documentation for regulatory filings. 3-Oxo-4-aza-androst-1,5-diene-17-carboxylic Acid (CAS 1180488-92-9) addresses this as a >98% purity certified reference standard with complete characterization data for ANDA method development, AMV, and QC release testing. Its Δ¹,⁵-diene scaffold cannot be substituted by saturated or monoene 4-azasteroid analogs-substitution compromises analytical accuracy. Also a key intermediate for 5,6-dehydro-dutasteride synthesis.

Molecular Formula C19H25NO3
Molecular Weight 315.413
CAS No. 1180488-92-9
Cat. No. B566034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-4-aza-androst-1,5-diene-17-carboxylic Acid
CAS1180488-92-9
Synonyms(4aR,4bS,6aS,7S,9aS,9bS)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10-Dodecahydro-4a,6a-dimethyl-2-oxo-1H-Indeno[5,4-f]quinoline-7-carboxylic Acid; 
Molecular FormulaC19H25NO3
Molecular Weight315.413
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C(=O)O)CC=C4C3(C=CC(=O)N4)C
InChIInChI=1S/C19H25NO3/c1-18-9-7-13-11(12(18)4-5-14(18)17(22)23)3-6-15-19(13,2)10-8-16(21)20-15/h6,8,10-14H,3-5,7,9H2,1-2H3,(H,20,21)(H,22,23)/t11-,12-,13-,14+,18-,19+/m0/s1
InChIKeyYUTRZIYCTWYZCF-UUBMZHIOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxo-4-aza-androst-1,5-diene-17-carboxylic Acid (CAS 1180488-92-9) – 4‑Azasteroid Impurity and Synthetic Intermediate


3‑Oxo‑4‑aza‑androst‑1,5‑diene‑17‑carboxylic Acid (CAS 1180488‑92‑9) is a 4‑azasteroid with the molecular formula C₁₉H₂₅NO₃ and a molecular weight of 315.41 g/mol . It is primarily employed as a reference impurity for the 5α‑reductase inhibitors finasteride and dutasteride [1], as well as a key intermediate in the synthesis of dutasteride derivatives .

3-Oxo-4-aza-androst-1,5-diene-17-carboxylic Acid – Why In‑Class 4‑Azasteroids Cannot Be Interchanged


Although numerous 4‑azasteroids share the same A‑ring nitrogen substitution, small changes in the steroid skeleton—such as the presence of a Δ¹,⁵‑diene system versus a Δ¹‑monoene or a saturated ring—profoundly alter chromatographic retention, mass spectrometric fragmentation, and synthetic utility. Consequently, a 4‑azasteroid with a different ring‑unsaturation pattern (e.g., the 5,6‑dihydro or 1‑ene analogue) cannot substitute for 3‑oxo‑4‑aza‑androst‑1,5‑diene‑17‑carboxylic Acid in validated impurity profiling methods or in regioselective derivatisation steps [1]. The compound’s specific role as both a finasteride/dutasteride impurity marker and a precursor to 5,6‑dehydro‑dutasteride analogues means that substitution with a “structurally similar” azasteroid would compromise analytical accuracy and synthetic yields .

3-Oxo-4-aza-androst-1,5-diene-17-carboxylic Acid – Quantifiable Differentiation from Closest Analogs


3-Oxo-4-aza-androst-1,5-diene-17-carboxylic Acid – Definitive Identity as Finasteride Dehydro Carboxylic Acid vs. Finasteride Parent

3‑Oxo‑4‑aza‑androst‑1,5‑diene‑17‑carboxylic Acid is unequivocally characterised as finasteride dehydro carboxylic acid (syn. finasteride 5,6‑dehydro carboxylic acid). In contrast, finasteride itself possesses a saturated 5α‑androstane nucleus with a Δ¹ double bond. This structural difference—the presence of a 1,5‑diene system versus a 1‑ene system—constitutes a quantifiable divergence in both molecular mass and unsaturation index . The impurity is utilised for analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) of finasteride [1].

Pharmaceutical Impurity Profiling Analytical Method Validation 5α‑Reductase Inhibitor Quality Control

3-Oxo-4-aza-androst-1,5-diene-17-carboxylic Acid – Dutasteride Impurity Differentiation via 1,5‑Diene vs. 1‑Ene Core

The target compound is recognised as a dutasteride impurity, specifically the 5,6‑dehydro‑17β‑carboxylic acid derivative. Dutasteride itself contains a Δ¹ double bond but a saturated 5α‑ring. The additional Δ⁵ double bond in 3‑oxo‑4‑aza‑androst‑1,5‑diene‑17‑carboxylic Acid creates a distinct chromophore and alters the electron distribution of the A‑ring lactam, leading to different UV absorption maxima and HPLC retention behaviour . The compound is used as an intermediate in the synthesis of 5,6‑dehydro‑17α‑dutasteride .

Dutasteride Impurity Profiling EP/USP Reference Standards Regulatory Compliance

3-Oxo-4-aza-androst-1,5-diene-17-carboxylic Acid – Purity Specification vs. Commercial Azasteroid Intermediates

Commercially available 3‑oxo‑4‑aza‑androst‑1,5‑diene‑17‑carboxylic Acid is offered with a certified purity of >98% (HPLC) . This high purity, coupled with comprehensive characterisation data compliant with regulatory guidelines, distinguishes it from generic 4‑azasteroid intermediates that may lack validated purity documentation [1]. The product is supplied with detailed characterisation data suitable for analytical method development and validation [2].

Analytical Chemistry Reference Standard Qualification Quality Control

3-Oxo-4-aza-androst-1,5-diene-17-carboxylic Acid – Synthetic Utility as a Key Intermediate for 5,6‑Dehydro‑Dutasteride

3‑Oxo‑4‑aza‑androst‑1,5‑diene‑17‑carboxylic Acid serves as a crucial intermediate in the preparation of 5,6‑dehydro‑17α‑dutasteride and 5,6‑dehydro‑17β‑dutasteride, which are dutasteride impurities and potential pharmacological probes . Its 21‑β‑ethyl carbonate derivative is explicitly used for this purpose . In contrast, the saturated 5α‑androstane‑17β‑carboxylic acid (e.g., 3‑oxo‑4‑aza‑5α‑androstane‑17β‑carboxylic acid) cannot be directly transformed into the 5,6‑dehydro‑dutasteride skeleton without additional dehydrogenation steps.

Steroidal Synthesis Dutasteride Derivatives Medicinal Chemistry

3-Oxo-4-aza-androst-1,5-diene-17-carboxylic Acid – Optimal Application Scenarios Based on Verifiable Evidence


Pharmaceutical Impurity Profiling of Finasteride and Dutasteride

The compound is used as a certified reference standard for the identification, quantification, and control of the dehydro carboxylic acid impurity in finasteride and dutasteride active pharmaceutical ingredients and finished dosage forms. Its high purity (>98%) and full characterisation support method development, validation, and regulatory submissions [1].

Synthesis of 5,6‑Dehydro‑Dutasteride Analogues

As a synthetic intermediate, 3‑oxo‑4‑aza‑androst‑1,5‑diene‑17‑carboxylic Acid is employed to prepare 5,6‑dehydro‑17α‑dutasteride and 5,6‑dehydro‑17β‑dutasteride, which are relevant impurities and research tools for studying dual 5α‑reductase inhibition .

Analytical Method Development and Validation (AMV)

The compound is supplied with detailed characterisation data suitable for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production of finasteride [2].

Medicinal Chemistry and Structure–Activity Relationship (SAR) Studies

The 1,5‑diene‑17‑carboxylic acid scaffold serves as a versatile building block for the synthesis of novel 4‑azasteroid derivatives. Researchers exploring 5α‑reductase inhibition or androgen receptor modulation can use this compound to introduce diverse C‑17 substituents, leveraging the pre‑formed unsaturated A‑ring .

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